molecular formula C8H9ClN2O2 B2541794 Ethyl 2-amino-6-chloronicotinate CAS No. 936344-72-8

Ethyl 2-amino-6-chloronicotinate

Cat. No. B2541794
M. Wt: 200.62
InChI Key: JBNGZIXONGGHIT-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a N-methylpyrrolidinone (20 mL) solution of 2-amino-6-chloro-nicotinic acid ethyl ester (2.00 g, 7.78 mmol) described in Manufacturing Example 170-1-1 were added tetramethyltin (1.62 mL, 11.7 mmol) and tetrakis(triphenylphosphine)palladium (0) (899 mg, 0.778 mmol), which was stirred under nitrogen atmosphere for 5 hours and 40 minutes at 130° C. Water was added to the reaction mixture at room temperature, which was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered, and the filtrate was concentrated under a reduced pressure. The residue thus obtained was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1), and then further purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (670 mg, 48%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
899 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1]N1CCCC1=O.[CH2:8]([O:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15](Cl)=[N:14][C:13]=1[NH2:19])[CH3:9].C[Sn](C)(C)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:8]([O:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([CH3:1])=[N:14][C:13]=1[NH2:19])[CH3:9] |^1:29,31,50,69|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1)Cl)N)=O
Step Three
Name
Quantity
1.62 mL
Type
reactant
Smiles
C[Sn](C)(C)C
Name
Quantity
899 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere for 5 hours and 40 minutes at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by NH silica gel column chromatography (heptane:ethyl acetate=3:1)
CUSTOM
Type
CUSTOM
Details
further purified by silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C1=C(N=C(C=C1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.